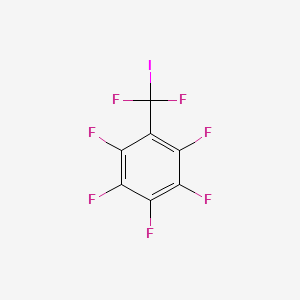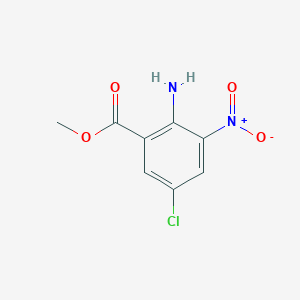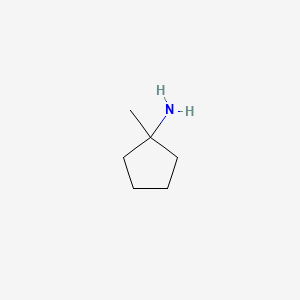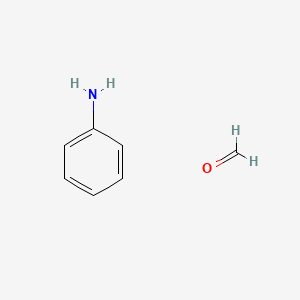
Polymère de formaldéhyde avec la benzenamine
Vue d'ensemble
Description
Formaldehyde, polymer with benzenamine, is an important chemical compound with a wide range of applications in chemical synthesis and scientific research. Formaldehyde is a colorless, flammable gas with a strong pungent odor. It is a naturally occurring organic compound that is found in the environment, as well as in many products used in everyday life. Formaldehyde is a versatile molecule that can be used to synthesize a variety of products and has been used in many scientific research applications.
Applications De Recherche Scientifique
Application de matériaux non métalliques
Polymère de formaldéhyde avec la benzenamine: est utilisé comme matériau non métallique en raison de ses propriétés durables et stables. Il est souvent utilisé dans la production de composants où le métal n'est pas approprié, comme dans les environnements à haute température ou là où une isolation contre l'électricité est requise .
Agent de formation de film
Ce polymère sert d'excellent agent de formation de film. Il peut créer un film continu à la surface des matériaux, ce qui est particulièrement utile dans les revêtements et les peintures. Le film offre une protection contre les facteurs environnementaux et peut améliorer l'attrait esthétique des surfaces .
Agent dispersant et émulsifiant
En recherche scientifique, le This compound agit comme un agent dispersant et émulsifiant. Il aide à la distribution uniforme des particules dans un liquide et est crucial dans les formulations où la cohérence et la stabilité du mélange sont essentielles, comme dans les produits pharmaceutiques et les cosmétiques .
Agent antistatique
Le polymère est également appliqué comme agent antistatique. Il réduit ou élimine l'accumulation d'électricité statique, ce qui est essentiel dans les environnements où l'électricité statique pourrait constituer un risque, comme dans la fabrication de composants électroniques ou dans les zones contenant des matériaux inflammables .
Floculant
En tant que floculant, le This compound aide à l'agrégation des particules en amas ou en « flocs ». Cette application est importante dans les processus de traitement de l'eau, où elle aide à éliminer les contaminants de l'eau en faisant sédimenter les flocs au fond du réservoir de traitement .
Inhibiteur de corrosion acide
Ce polymère est utilisé comme inhibiteur de corrosion acide, protégeant les matériaux de la corrosion causée par les substances acides. Il est particulièrement précieux dans l'industrie chimique, où les équipements et les conteneurs sont souvent exposés à des produits chimiques agressifs et doivent être protégés pour assurer leur longévité et leur sécurité .
Mécanisme D'action
Mode of Action
Formaldehyde, polymer with benzenamine, interacts with its targets through a process known as polymerization . Depending on the reaction conditions, it can form either a linear polymer or a network . For example, in phenol, the polymerization of trifunctional phenol with bifunctional methylene glycol is expected to lead to network formation . Experiments have shown that under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
Biochemical Pathways
The primary biochemical pathway affected by Formaldehyde, polymer with benzenamine, is the polymerization process . The polymerizations of formaldehyde with phenol, urea, and melamine are found to be extremely complex . The various reactive sites on these compounds have different reactivities .
Pharmacokinetics
It is known that the compound is involved in complex polymerization processes
Result of Action
The molecular and cellular effects of the action of Formaldehyde, polymer with benzenamine, result in the formation of either a linear polymer or a network, depending on the reaction conditions . This leads to the creation of different types of polymers with varying properties.
Action Environment
The action, efficacy, and stability of Formaldehyde, polymer with benzenamine, are influenced by environmental factors such as the presence of water and the pH of the reaction mass . For example, under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
Propriétés
IUPAC Name |
aniline;formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPJZWNFRYRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-70-4, 67784-74-1 | |
| Record name | Aniline-formaldehyde copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25214-70-4 | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde, oligomeric reaction products with aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



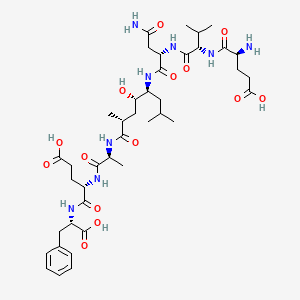


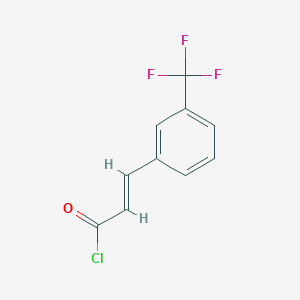
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)

